[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride
Description
[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride is an aromatic amine derivative characterized by a benzylamine backbone substituted with a 3,5-dichlorophenyl group at the para position of the benzene ring. Its molecular formula is C₁₃H₁₂Cl₃N with a molecular weight of 288.61 g/mol . The compound is classified under amines and is typically supplied in quantities ranging from 250 mg to 1 g .
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVPISDIGCIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592108 | |
| Record name | 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-39-6 | |
| Record name | [1,1′-Biphenyl]-4-methanamine, 3′,5′-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518357-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-Dichlorophenyl)benzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of [4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate dichlorophenyl and phenyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in the formulation of antidepressants and other therapeutic agents targeting the central nervous system .
Case Study: Antidepressant Derivatives
Research has shown that derivatives of this compound exhibit significant antidepressant activity. For instance, studies involving cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine derivatives demonstrated effective serotonin uptake inhibition in animal models, indicating potential for clinical applications .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural settings, this compound is used in formulating agrochemicals. Its effectiveness in pest control while minimizing environmental impact aligns with sustainable agricultural practices .
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Pest Control | High |
| Alternative Compounds | Various | Moderate |
Biochemical Research
Receptor Binding and Enzyme Inhibition Studies
The compound is extensively used in biochemical research to investigate receptor binding and enzyme inhibition mechanisms. These studies are crucial for understanding complex biological processes and identifying potential therapeutic targets .
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, providing insights into its pharmacological effects and potential therapeutic uses .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials require specific stability and performance characteristics under various conditions .
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is employed in various methods for detecting and quantifying other chemicals. Its presence enhances the accuracy and reliability of laboratory results across multiple industries .
Data Table: Analytical Applications
| Method | Application | Compound Used |
|---|---|---|
| HPLC | Chemical Detection | This compound |
| GC | Quantification | This compound |
Mechanism of Action
The mechanism of action of [4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Pattern and Molecular Properties
The compound’s closest structural analogs differ in halogen substitution patterns or functional groups. Key comparisons include:
[4-(4-Chlorophenyl)Phenyl]Methylamine Hydrochloride
- Molecular Formula : C₁₃H₁₃Cl₂N
- Molecular Weight : 254.16 g/mol
- Key Differences: Substitution: A single chlorine atom at the 4-position of the phenyl ring vs. two chlorines at the 3,5-positions in the target compound. Solubility: The additional chlorine in the target compound reduces aqueous solubility but may improve membrane permeability in biological systems.
Halogenated Hydroxylamine Derivatives
Compounds like O-[2-Chloro-5-(trifluoromethyl)phenyl]hydroxylamine Hydrochloride (CAS: 94831-97-7) and O-(2,4-Dichlorophenyl)hydroxylamine Hydrochloride (SY282190) share halogenated aromatic systems but differ in functional groups:
- Functional Group : Hydroxylamine (-NHOH) vs. methylamine (-CH₂NH₂) in the target compound.
- Reactivity : Hydroxylamine derivatives are prone to oxidation and participate in nitrosation reactions, whereas the methylamine group in the target compound is more stable, favoring salt formation (e.g., hydrochloride) for enhanced stability .
Table 1: Comparative Analysis of Selected Amine Derivatives
Key Observations :
- Biological Relevance: While hydroxylamine derivatives (e.g., SY282190) and ester-oxime compounds (e.g., Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate) show anticancer activity in vitro , the target compound’s bioactivity remains underexplored in the provided evidence.
Biological Activity
Overview
[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride, a compound with the CAS number 518357-39-6, has garnered attention in various fields including pharmaceuticals, agricultural chemistry, and biochemical research. Its structural characteristics enable it to interact with biological systems effectively, making it a valuable compound for studying various biological activities.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a phenylmethylamine backbone. This structure is significant because the presence of chlorine atoms can enhance the lipophilicity and binding affinity of the compound to biological targets.
Pharmacological Applications
- Neurological Disorders : The compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions. Its ability to modulate neurotransmitter systems positions it as a potential candidate for drug development targeting disorders such as depression and anxiety .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This is particularly relevant in drug metabolism and pharmacokinetics, where enzyme inhibitors can alter the bioavailability of drugs .
- Receptor Binding Studies : The compound has been utilized in studies examining its interaction with various receptors, providing insights into its mechanism of action and potential therapeutic targets .
Case Studies and Research Findings
A range of studies has highlighted the biological activity of this compound:
- Case Study 1 : A study investigating the compound's effect on serotonin uptake demonstrated that it could significantly inhibit synaptosomal uptake of serotonin, suggesting its potential use as an antidepressant agent .
- Case Study 2 : In biochemical assays, this compound exhibited low cytotoxicity while maintaining effective enzyme inhibition at concentrations up to 100 µM. This property is crucial for developing drugs with minimal side effects .
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The dichlorophenyl group enhances its binding to hydrophobic pockets within proteins, increasing its potency as an enzyme inhibitor.
- Substrate Competition : By occupying active sites on enzymes, the compound can prevent substrate access and alter metabolic pathways.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds. The following table summarizes key differences in their biological activities:
| Compound Name | IC50 (µM) | Biological Activity | Notes |
|---|---|---|---|
| This compound | 1.5 - 2.0 | Serotonin uptake inhibition | Low cytotoxicity |
| Compound A | 0.6 | Strong enzyme inhibitor | Higher cytotoxicity |
| Compound B | 3.0 | Moderate receptor antagonist | Moderate side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
